![molecular formula C23H28N4O2S2 B4188936 N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)]](/img/structure/B4188936.png)
N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)]
Overview
Description
N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)], also known as PTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTU is a thiourea derivative that has been shown to possess a range of biological and biochemical properties that make it an attractive candidate for use in various research applications.
Mechanism of Action
N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] is believed to exert its biological and biochemical effects through the inhibition of specific enzymes, including tyrosinase and acetylcholinesterase. N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] has also been shown to modulate protein-protein interactions, particularly those involved in cellular signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] has been shown to possess a range of biochemical and physiological effects, including the inhibition of tyrosinase activity, the modulation of protein-protein interactions, and the regulation of cellular signaling pathways. N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] has also been shown to possess anti-inflammatory and antioxidant properties, which may make it a useful candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] has several advantages as a research tool, including its ability to selectively inhibit specific enzymes and modulate protein-protein interactions. However, N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] also has several limitations, including its potential toxicity and the need for careful dosing in order to avoid adverse effects.
Future Directions
There are several potential future directions for research involving N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)], including the investigation of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases, the development of novel N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] derivatives with enhanced bioactivity and reduced toxicity, and the investigation of its potential applications in the field of nanotechnology. Additionally, further research is needed to fully elucidate the mechanisms of action of N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] and its potential applications in various fields of scientific research.
Scientific Research Applications
N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. N',N'''-1,3-pentanediylbis[N-(4-acetylphenyl)(thiourea)] has been shown to possess a range of biological and biochemical properties that make it an attractive candidate for use in various research applications, including the study of enzyme inhibition, the modulation of protein-protein interactions, and the investigation of cellular signaling pathways.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-[(4-acetylphenyl)carbamothioylamino]pentan-3-yl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S2/c1-4-19(25-23(31)27-21-11-7-18(8-12-21)16(3)29)13-14-24-22(30)26-20-9-5-17(6-10-20)15(2)28/h5-12,19H,4,13-14H2,1-3H3,(H2,24,26,30)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBAPOSSSJHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=S)NC1=CC=C(C=C1)C(=O)C)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Pentane-1,3-diylbis[3-(4-acetylphenyl)(thiourea)] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-cyclohexylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4188880.png)
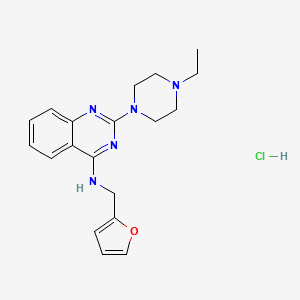
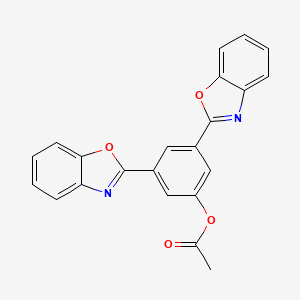
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4188898.png)

![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4188913.png)
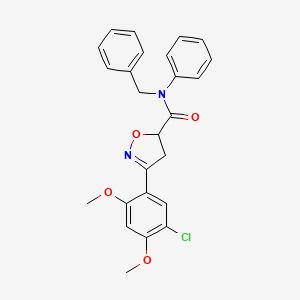
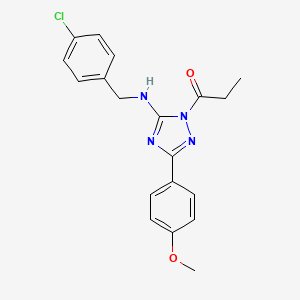
![N-cyclopropyl-2-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]aniline](/img/structure/B4188929.png)
![6-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]quinoxaline](/img/structure/B4188943.png)
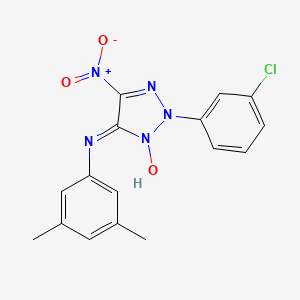
![1-benzyl-4-{[(4-bromobenzyl)thio]acetyl}piperazine](/img/structure/B4188975.png)
![6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4188976.png)